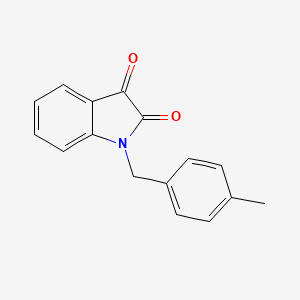

1-(4-methylbenzyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality 1-(4-methylbenzyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylbenzyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSUSTXEXDHJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364447 | |

| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-26-9 | |

| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Significance of N-Alkylation

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The isatin core, consisting of a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3, serves as a privileged structure for the design of novel therapeutic agents.[1] Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the development of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][3][4]

This technical guide focuses on a specific N-substituted derivative, 1-(4-methylbenzyl)-1H-indole-2,3-dione . The introduction of a 4-methylbenzyl group at the N-1 position is a strategic modification aimed at modulating the compound's lipophilicity, steric profile, and potential interactions with biological targets. Understanding the chemical properties of this specific analog is crucial for its potential development in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | Calculated |

| Molecular Weight | 251.28 g/mol | Calculated |

| Appearance | Yellow to orange solid (predicted) | [5] |

| Melting Point | Not available. The melting point of the related N'-[(3Z)-1-(4-Methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide is 256–258 °C.[6] | |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, acetone, and benzene.[5] |

Synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the acidic N-H proton of isatin, followed by nucleophilic attack on an appropriate benzyl halide.

Experimental Protocol: N-Alkylation of Isatin

This protocol is adapted from established methods for the synthesis of N-substituted isatins.

Materials:

-

Isatin

-

4-Methylbenzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of a base like sodium hydride or potassium carbonate to the stirred solution. Continue stirring at 0 °C for 1 hour to ensure complete formation of the isatin anion.

-

Alkylation: To the resulting suspension, add 4-methylbenzyl bromide (typically 1.1-1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the isatin and the 4-methylbenzyl moieties.

-

Isatin Protons: The four aromatic protons on the isatin core will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with distinct coupling patterns corresponding to their positions on the benzene ring.

-

4-Methylbenzyl Protons:

-

A singlet for the benzylic methylene protons (-CH₂-) is anticipated around δ 4.9-5.7 ppm.[6][9]

-

The four aromatic protons of the 4-methylbenzyl group will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

A singlet for the methyl protons (-CH₃) is expected in the upfield region, around δ 2.2-2.3 ppm.[6][9]

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals for the C2 and C3 carbonyl carbons of the isatin ring are expected in the highly deshielded region of the spectrum, typically between δ 158 and 184 ppm.[7]

-

Aromatic Carbons: The aromatic carbons of both the isatin and the 4-methylbenzyl groups will resonate in the region of δ 110-150 ppm.

-

Benzylic Carbon: The benzylic methylene carbon (-CH₂-) is expected to appear around δ 43-45 ppm.

-

Methyl Carbon: The methyl carbon (-CH₃) signal will be observed in the upfield region, typically around δ 21 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C2 and C3) of the isatin ring are expected in the region of 1720-1760 cm⁻¹.[7]

-

C-N Stretching: A characteristic C-N stretching vibration should be observable.

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H and C=C stretching vibrations will be present in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 251.28 g/mol .

-

Fragmentation Pattern: A characteristic fragmentation pattern for N-benzyl isatins involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) from the 4-methylbenzyl group and an isatin radical cation.[10]

Chemical Reactivity and Potential for Further Derivatization

The chemical reactivity of 1-(4-methylbenzyl)-1H-indole-2,3-dione is primarily centered around the C3 carbonyl group of the isatin core. This carbonyl group is susceptible to a variety of nucleophilic addition and condensation reactions, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1]

Reactions at the C3-Carbonyl Group

-

Condensation Reactions: The C3-carbonyl group can undergo condensation with various active methylene compounds, amines, and hydrazines to form a wide array of derivatives, such as Schiff bases and hydrazones. These reactions have been extensively utilized to generate libraries of biologically active molecules.[3][11]

-

Ring-Opening Reactions: Under certain conditions, the isatin ring can undergo ring-opening reactions, providing access to other classes of indole derivatives.

The presence of the 4-methylbenzyl group at the N-1 position influences the reactivity of the isatin core and provides an additional site for potential chemical modification, although it is generally less reactive than the C3-carbonyl.

Biological Activities and Potential Applications in Drug Discovery

While specific biological data for 1-(4-methylbenzyl)-1H-indole-2,3-dione are limited in the public domain, the broader class of N-benzyl isatin derivatives has demonstrated significant potential in various therapeutic areas.[3]

Anticancer Activity

Numerous studies have reported the cytotoxic and anticancer properties of N-substituted isatin derivatives.[12][13][14] The proposed mechanisms of action are diverse and include:

-

Inhibition of Protein Kinases: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[1]

-

Induction of Apoptosis: Many isatin-based compounds have been found to induce programmed cell death (apoptosis) in cancer cells.[12]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division.[1]

The introduction of the N-benzyl group has been shown in some cases to enhance the anticancer activity of isatin derivatives.[13] Therefore, 1-(4-methylbenzyl)-1H-indole-2,3-dione represents a promising candidate for further investigation as a potential anticancer agent.

Antimicrobial Activity

Isatin and its derivatives have also been extensively investigated for their antimicrobial properties.[3][4][11] N-benzyl isatin derivatives, in particular, have shown activity against a range of Gram-positive and Gram-negative bacteria.[3] The mechanism of antimicrobial action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilic nature of the 4-methylbenzyl group may facilitate the transport of the molecule across bacterial cell membranes, potentially enhancing its antimicrobial efficacy.

Conclusion and Future Directions

1-(4-methylbenzyl)-1H-indole-2,3-dione is a synthetically accessible derivative of the versatile isatin scaffold. Its chemical properties, characterized by the reactive C3-carbonyl group, make it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds. Based on the well-documented biological activities of related N-benzyl isatin derivatives, this compound holds significant promise for further exploration in drug discovery, particularly in the areas of oncology and infectious diseases.

Future research should focus on the comprehensive biological evaluation of 1-(4-methylbenzyl)-1H-indole-2,3-dione, including its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens. Further derivatization at the C3 position could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

- Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(9), 837-846.

- Baluja, S., et al. (2013). Solubility of a pharmacological intermediate drug, Isatin in different solvents at various temperatures. International Letters of Chemistry, Physics and Astronomy, 17, 36-46.

- ResearchGate. (2015).

- Mehta, N., et al. (2020).

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2021).

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2022). (2022). RSC Medicinal Chemistry, 13(12), 1466-1490.

- The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. (2018). Journal of Molecular Structure, 1155, 63-71.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry, 9, 730079.

- Synthesis and antibacterial activities of N-benzyl isatin-3-semicarbazones and hydrazones. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5272-5275.

- Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (2015). Mass Spectrometry Letters, 6(3), 65-70.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2022). RSC Advances, 12(35), 22869-22882.

- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (2010). E-Journal of Chemistry, 7(4), 1457-1462.

- Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. (2018). Journal of Heterocyclic Chemistry, 55(11), 2561-2569.

- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2022). Molecules, 27(19), 6599.

- Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. (2021). Molecules, 26(11), 3185.

- SYNTHESIS AND CHARACTERIZATION OF NOVEL SUBSTITUTED-1-(4-SUBSTITUTED BENZYL)-1H-INDOLO (2, 3-B) QUINOXALINE N-BENZYL INDOLE-2,3-DIONE MOIETIES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1-8.

- Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. (2018). Molecules, 23(11), 2779.

- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). Molecules, 27(15), 4945.

- Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. (2009). Asian Journal of Research in Chemistry, 2(3), 289-292.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). Drug Design, Development and Therapy, 14, 439-455.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2020). MedChemComm, 11(2), 229-254.

- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2016). Beilstein Journal of Organic Chemistry, 12, 1754-1760.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. brieflands.com [brieflands.com]

- 5. impactfactor.org [impactfactor.org]

- 6. dovepress.com [dovepress.com]

- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jbpr.in [jbpr.in]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 14. mdpi.com [mdpi.com]

The Definitive Guide to the Structural Elucidation of 1-(4-methylbenzyl)-1H-indole-2,3-dione

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isatin scaffold (1H-indole-2,3-dione) represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The introduction of various substituents onto the isatin ring, particularly at the N-1 position, allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive, in-depth analysis of the structural elucidation of a key derivative, 1-(4-methylbenzyl)-1H-indole-2,3-dione. We will move beyond a simple recitation of analytical data, instead focusing on the strategic workflow and the causal reasoning behind the spectroscopic interpretations that lead to an unambiguous structural confirmation.

The Synthetic Foundation: A Self-Validating Approach

The journey to structural elucidation begins with a robust and logical synthetic pathway. The most direct and widely employed method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core.[3] This approach not only provides the target molecule but also offers the first layer of structural validation.

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione proceeds via the reaction of isatin with 4-methylbenzyl chloride. The choice of a suitable base and solvent system is critical for reaction efficiency. Anhydrous potassium carbonate (K2CO3) is a commonly used base, being sufficiently strong to deprotonate the acidic N-H of the isatin ring, yet mild enough to prevent unwanted side reactions. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the resulting isatin anion and the potassium counter-ion, thereby facilitating the nucleophilic attack on the 4-methylbenzyl chloride.

Experimental Protocol: Synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione

-

To a stirred suspension of isatin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the isatin anion.

-

Add 4-methylbenzyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-methylbenzyl)-1H-indole-2,3-dione as a colored solid.

This synthetic route provides a strong initial hypothesis for the structure of the product, which is then rigorously tested and confirmed by the spectroscopic methods detailed below.

Caption: Synthetic workflow for 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Spectroscopic Interrogation: A Multi-faceted Approach to Structure Confirmation

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel molecular structure. A synergistic application of multiple spectroscopic methods is essential, with each technique providing a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable tool for the identification of key functional groups within a molecule. For 1-(4-methylbenzyl)-1H-indole-2,3-dione, the most informative region of the IR spectrum is the carbonyl stretching region. The parent isatin molecule exhibits two distinct carbonyl stretching frequencies, corresponding to the C2-ketone and the C3-amide carbonyl groups.[1]

-

Expected Absorptions:

-

~1740-1760 cm⁻¹: This band is attributed to the stretching vibration of the α-keto carbonyl group at the C2 position.

-

~1720-1740 cm⁻¹: This absorption corresponds to the β-amido carbonyl group at the C3 position.

-

~3100-2850 cm⁻¹: These stretches are indicative of the aromatic and aliphatic C-H bonds.

-

Absence of N-H Stretch: A crucial piece of evidence for successful N-benzylation is the absence of the characteristic N-H stretching band typically observed in the parent isatin molecule around 3200-3400 cm⁻¹.

-

The presence of these two distinct carbonyl bands and the disappearance of the N-H stretch provide strong evidence for the successful synthesis of the N-substituted isatin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information.

The ¹H NMR spectrum of 1-(4-methylbenzyl)-1H-indole-2,3-dione can be divided into three key regions: the aromatic region, the benzylic proton region, and the methyl proton region.

-

Aromatic Protons (δ 7.0-8.0 ppm): The spectrum will exhibit signals for the four protons of the isatin core and the four protons of the 4-methylbenzyl group. The protons on the isatin ring will typically appear as a complex multiplet, while the protons on the 4-methylbenzyl group will present as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (δ ~5.0 ppm): A key singlet integrating to two protons will be observed for the methylene (-CH₂-) bridge connecting the benzyl group to the isatin nitrogen. The chemical shift of these protons is highly diagnostic and confirms the N-alkylation.

-

Methyl Protons (δ ~2.3 ppm): A singlet integrating to three protons will be present, corresponding to the methyl group on the benzyl ring.

Based on data from structurally similar compounds, the following proton assignments can be predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isatin Aromatic Hs | 7.1 - 7.8 | m | 4H |

| Benzyl Aromatic Hs | 7.1 - 7.3 | d, d | 4H |

| Benzylic CH₂ | ~5.0 | s | 2H |

| Methyl CH₃ | ~2.3 | s | 3H |

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.

-

Carbonyl Carbons (δ 158-185 ppm): Two distinct signals in the downfield region will correspond to the two carbonyl carbons of the isatin core.

-

Aromatic Carbons (δ 110-150 ppm): A series of signals in this region will account for the six carbons of the isatin aromatic ring and the six carbons of the 4-methylbenzyl ring.

-

Benzylic Carbon (δ ~45 ppm): A signal around this chemical shift will be observed for the methylene carbon.

-

Methyl Carbon (δ ~21 ppm): An upfield signal will correspond to the methyl carbon.

Caption: A logical workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula. For 1-(4-methylbenzyl)-1H-indole-2,3-dione (C₁₆H₁₃NO₂), the expected molecular weight is approximately 251.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Electron ionization (EI) mass spectrometry will also induce fragmentation of the molecule, providing further structural clues. The most prominent fragmentation pathway for N-benzyl isatins involves the cleavage of the benzylic C-N bond.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): m/z = 251

-

Base Peak: A prominent peak at m/z = 105, corresponding to the stable 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺).

-

Other Fragments: A peak at m/z = 146, corresponding to the isatin radical cation, may also be observed.

-

The observation of the correct molecular ion peak and the characteristic fragmentation pattern provides unequivocal evidence for the proposed structure.

Conclusion: A Cohesive and Self-Validating Structural Assignment

The structural elucidation of 1-(4-methylbenzyl)-1H-indole-2,3-dione is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The logical synthetic route provides a well-defined starting point, which is then rigorously interrogated by IR, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle, and together they create a cohesive and self-validating narrative that leads to an unambiguous structural assignment. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity of the synthesized compound, a crucial step in any drug discovery and development pipeline.

References

- Verma, M., Pandeya, S. N., Singh, K. N., & Stables, J. P. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica, 54(1), 49-56.

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

- Singh, U. P., & Bhat, H. R. (2013). Isatin-Schiff base and their metal complexes: A review. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(2), 2277-4572.

- Palaha, E., & D'hooghe, M. (2021). The Chemistry of Isatin: A Rich Source for the Synthesis of Heterocyclic Compounds. Molecules, 26(11), 3169.

- International Journal of Pharmaceutical and Clinical Research. (2022).

- Devendra, M., et al. (2022). Synthesis and Pharmacological Screening of New Isatin Derivatives. International Journal of Pharmacy and Biological Sciences, 12(4), 218-227.

- SciSpace. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.

-

NIST. (n.d.). 1H-Indole-2,3-dione. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylbenzyl)isoindoline-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxybenzyl)-1H-indole-2,3-dione. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. Retrieved from [Link]

-

MDPI. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]

-

SciSpace. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 1-(4-methylbenzyl)-1H-indole-2,3-dione: A Technical Guide for Researchers

Introduction: The Isatin Scaffold and the Promise of 1-(4-methylbenzyl)-1H-indole-2,3-dione

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2][3][4][5][6][7] Its unique structural framework, featuring a fused benzene and pyrrole ring system with two carbonyl groups, serves as a privileged scaffold for the development of a vast array of pharmacologically active agents.[1][5][6] The isatin core can be readily modified at various positions, allowing for the fine-tuning of its biological properties.[8] This has led to the discovery of isatin derivatives with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][5][7][9][10][11][12][13][14][15]

This technical guide focuses on a specific derivative, 1-(4-methylbenzyl)-1H-indole-2,3-dione . The introduction of a 4-methylbenzyl group at the N-1 position of the isatin core can significantly influence its lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets. This guide will provide an in-depth exploration of the known and potential biological activities of this compound, supported by established experimental protocols and an understanding of the underlying mechanisms of action.

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione can be achieved through various established methods for N-alkylation of isatin. A common approach involves the reaction of isatin with 4-methylbenzyl halide in the presence of a suitable base and solvent.[16]

Anticancer Activity: Targeting the Hallmarks of Cancer

Isatin and its derivatives have emerged as a promising class of antineoplastic agents, with some compounds progressing to clinical trials.[1][3] The anticancer mechanisms of isatin derivatives are diverse and often target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of isatin derivatives, including potentially 1-(4-methylbenzyl)-1H-indole-2,3-dione, is often attributed to the inhibition of various protein kinases, modulation of caspases, and induction of reactive oxygen species (ROS).[1][3]

-

Kinase Inhibition: Many isatin derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and other kinases crucial for cancer cell proliferation and survival.[1] The FDA-approved drug Sunitinib, an oxindole derivative, underscores the therapeutic potential of this class of compounds as kinase inhibitors.[1]

-

Induction of Apoptosis: Isatin derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspase cascades, modulation of Bcl-2 family proteins, and the generation of ROS, leading to DNA damage and cell death.[3][17]

-

Anti-angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing the anticancer potential of 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

1-(4-methylbenzyl)-1H-indole-2,3-dione (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]

-

Compound Treatment: Treat the cells with serial dilutions of 1-(4-methylbenzyl)-1H-indole-2,3-dione for 48-72 hours. Include a vehicle control (DMSO).[19]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]

| Parameter | Description |

| Cell Lines | A panel representing different cancer types should be used.[19] |

| Compound Concentration | A range of concentrations should be tested to generate a dose-response curve. |

| Incubation Time | Typically 48-72 hours, depending on the cell line's doubling time.[19] |

| Controls | Untreated cells and vehicle-treated cells are essential. |

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[20] Isatin derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[1][9][10][21][22][23] The incorporation of the lipophilic 4-methylbenzyl group may enhance the ability of the isatin core to penetrate microbial cell membranes.

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial action of isatin derivatives is not fully elucidated but is thought to involve multiple mechanisms:

-

Inhibition of Essential Enzymes: Isatin derivatives may inhibit microbial enzymes crucial for survival, such as DNA gyrase or dihydrofolate reductase.[23]

-

Disruption of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall.

-

Generation of Oxidative Stress: Similar to their anticancer effects, these compounds might induce the production of reactive oxygen species within microbial cells, leading to cellular damage.

Experimental Workflow: Screening for Antimicrobial Activity

Caption: A streamlined workflow for evaluating the antimicrobial properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][24][25]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

1-(4-methylbenzyl)-1H-indole-2,3-dione

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[26]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

| Parameter | Description |

| Microorganisms | Include both Gram-positive and Gram-negative bacteria, and at least one fungal species. |

| Inoculum Density | Crucial for reproducible results, typically 5 x 10^5 CFU/mL.[25] |

| Growth Medium | Should support the robust growth of the test microorganisms. |

| Positive Control | A known effective antibiotic or antifungal agent. |

Antiviral and Anti-inflammatory Potential

Beyond its anticancer and antimicrobial properties, the isatin scaffold is also a promising platform for the development of antiviral and anti-inflammatory agents.[1][12][13][27]

Antiviral Activity

Isatin derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).[27][28] The mechanisms of action can vary, from inhibiting viral enzymes like proteases and reverse transcriptases to interfering with viral entry and replication.[27][29] The evaluation of 1-(4-methylbenzyl)-1H-indole-2,3-dione against a panel of viruses could unveil novel therapeutic opportunities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Isatin derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.[12][13] The 4-methylbenzyl moiety could influence the interaction of the isatin core with the active sites of these inflammatory targets.

Conclusion and Future Directions

1-(4-methylbenzyl)-1H-indole-2,3-dione represents a promising lead compound with the potential for diverse biological activities. Its structural similarity to other pharmacologically active isatin derivatives suggests that it is a strong candidate for further investigation as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the isatin scaffold for enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate its precise molecular targets.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Bentham Science Publisher.

- isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024, August 13). (n.d.).

- Guideline for anticancer assays in cells. (n.d.). ResearchGate.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.

- Antimicrobial Assay. (n.d.). Springer Nature Experiments.

- Isatin Derivatives: Expanding Applications in Medicine and Beyond. (n.d.). (n.d.).

- Application Notes and Protocols for "Anticancer Agent 72" in Cell Culture. (n.d.). Benchchem.

- A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. (2022, July 27). JoVE.

- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). National Institutes of Health.

- Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). (n.d.).

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). PubMed Central.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (n.d.). Semantic Scholar.

- a review on isatin and its derivatives: synthesis, reactions and applications. (n.d.). ResearchGate.

- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2018, February 27). Journal of Pharmaceutical Research International.

- Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety. (n.d.). OUCI.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a. (2020, February 3). DDDT.

- Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. (2025, August 8). ResearchGate.

- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (n.d.). ResearchGate.

- Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids. (2025, February 28). Pharmacia.

- Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety. (2025, August 8). ResearchGate.

- The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. (n.d.). (n.d.).

- Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. (n.d.). PubMed.

- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (n.d.). PubMed Central.

- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (n.d.). Brieflands.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2025, August 7). (n.d.).

- Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (n.d.). PubMed.

- synthesis, characterization and anti-inflammatory activity of isatin derivatives. (2018, August 28). (n.d.).

- Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice. (2020, September 7). PubMed Central.

- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (n.d.). PubMed Central.

- The Antibacterial Activity of Isatin Hybrids. (2025, August 7). ResearchGate.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI.

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022, January 13). PubMed Central.

- Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. (2025, August 10). ResearchGate.

- Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). (n.d.).

- A Review on Isatin and Its Biological Activities (2024). (n.d.). SciSpace.

- Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro. (n.d.). PubMed.

- A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. (2018, July 15). Journal of Applied Pharmaceutical Sciences and Research.

- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021, April 15). National Institutes of Health.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024, May 29). PubMed Central.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). Brieflands.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. journaljpri.com [journaljpri.com]

- 6. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmc.gov.in [nmc.gov.in]

- 15. japsr.in [japsr.in]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids [pharmacia.pensoft.net]

- 22. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. apec.org [apec.org]

- 27. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-Benzyl Isatin Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, N-benzyl isatins have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. The introduction of the benzyl group at the N-1 position of the isatin core often enhances lipophilicity and can lead to improved cellular uptake and target engagement.[4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of N-benzyl isatin derivatives, with a focus on their applications in oncology, infectious diseases, and neurological disorders. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and explore the downstream signaling consequences of target modulation.

Introduction: The Isatin Core and the Significance of N-Benzylation

Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammalian tissues and has been identified as a versatile precursor for the synthesis of a wide array of bioactive molecules.[3][5] Its unique structural features, including a reactive C-3 carbonyl group and an accessible N-1 position for substitution, make it an ideal starting point for chemical modifications to generate derivatives with diverse pharmacological profiles.

The addition of a benzyl group at the N-1 position has been shown to be a critical modification for enhancing the therapeutic efficacy of isatin derivatives in several contexts.[4] This structural alteration can influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to increased potency and selectivity for specific biological targets. This guide will explore the key therapeutic areas where N-benzyl isatin derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

N-benzyl isatin derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, acting through multiple mechanisms to disrupt tumor growth and survival.[6][7]

Inhibition of Tubulin Polymerization

One of the primary anticancer mechanisms of certain N-benzyl isatin derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis.

N-benzyl isatin derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This destabilization of the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by N-benzyl isatin derivatives.

This protocol outlines a method to assess the effect of N-benzyl isatin derivatives on tubulin polymerization in vitro using a fluorescence-based assay.[2]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

N-benzyl isatin derivative stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).

-

Prepare serial dilutions of the N-benzyl isatin derivative and controls in the polymerization buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, add 5 µL of the test compound dilutions or controls to the wells of the microplate.

-

Prepare the tubulin reaction mixture by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the polymerization buffer containing the fluorescent reporter dye. Keep the mixture on ice.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 45 µL of the cold tubulin reaction mixture to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes at 37°C.

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence).

-

Determine the IC₅₀ value of the N-benzyl isatin derivative by plotting the percentage of inhibition against the compound concentration.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] N-benzyl isatin derivatives have been identified as potent inhibitors of VEGFR-2.[9]

N-benzyl isatin derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][4] Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Downstream signaling cascade following VEGFR-2 inhibition.

This protocol describes a luminescence-based assay to measure the inhibitory activity of N-benzyl isatin derivatives against VEGFR-2 kinase.[1][4]

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

N-benzyl isatin derivative stock solution (in DMSO)

-

Positive control (e.g., Sorafenib)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the N-benzyl isatin derivative and positive control in kinase buffer.

-

Prepare the kinase reaction mixture containing kinase buffer, substrate, and ATP.

-

-

Assay Setup:

-

Add 5 µL of the compound dilutions or controls to the wells of the microplate.

-

Add 10 µL of the VEGFR-2 enzyme solution to each well (except for the no-enzyme control).

-

Incubate for 10 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the ATP solution to each well.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence using a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is common in many cancers.[10] N-benzyl isatin derivatives have been investigated as potential CDK2 inhibitors.[10][11]

Similar to their action on VEGFR-2, N-benzyl isatin derivatives can act as ATP-competitive inhibitors of CDK2. By binding to the ATP-binding pocket of CDK2, they prevent the phosphorylation of its key substrates, such as the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This leads to a G1 cell cycle arrest and inhibition of cell proliferation.[10][12]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Caption: N-benzyl isatin derivatives induce G1 cell cycle arrest via CDK2 inhibition.

This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory effect of N-benzyl isatin derivatives on CDK2 activity.[7][12][13]

Materials:

-

Active CDK2/Cyclin E or CDK2/Cyclin A complex

-

Kinase reaction buffer

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

-

N-benzyl isatin derivative stock solution (in DMSO)

-

Positive control (e.g., Roscovitine)

-

Apparatus for detecting phosphorylation (e.g., scintillation counter, luminometer, or Western blot equipment)

Procedure (Radiometric Assay):

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase reaction buffer, substrate, and the N-benzyl isatin derivative at various concentrations.

-

Add the active CDK2/Cyclin complex.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the extent of phosphorylation.

-

Data Analysis:

-

Calculate the percentage of CDK2 inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-benzyl isatin derivatives, particularly in the form of Schiff bases, have demonstrated promising antimicrobial activity.[14][15]

Mechanism of Action

The antimicrobial activity of N-benzyl isatin Schiff bases is often attributed to the presence of the azomethine group (-C=N-).[14] This functional group is thought to interfere with the normal cellular processes of microorganisms. While the precise molecular targets are still under investigation, potential mechanisms include:

-

Enzyme Inhibition: The azomethine nitrogen may coordinate with metal ions in the active sites of essential bacterial or fungal enzymes, leading to their inactivation. Potential targets include DNA gyrase and dihydrofolate reductase.[16]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.[17]

-

Inhibition of Protein Synthesis: Interference with ribosomal function is another possible mechanism.[18]

Experimental Workflow: Identifying Bacterial Protein Targets

Caption: General workflow for identifying protein targets of antimicrobial compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[2]

Materials:

-

N-benzyl isatin derivative

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the N-benzyl isatin derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

-

Antiviral Activity: Targeting HIV Reverse Transcriptase

Certain N-benzyl isatin derivatives have shown potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[3]

Mechanism of Action

Some N-benzyl isatin derivatives are proposed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[19][20] NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure the inhibition of HIV-1 RT activity.[3][14]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs with labeled nucleotides, and detection reagents)

-

N-benzyl isatin derivative

-

Positive control (e.g., Nevirapine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the N-benzyl isatin derivative and the positive control.

-

-

Reaction Setup:

-

In the wells of the microplate, combine the reaction buffer, template/primer, and dNTP mix.

-

Add the compound dilutions or controls.

-

Add the HIV-1 RT enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

The newly synthesized DNA, which incorporates labeled nucleotides, is captured on the plate and detected using a colorimetric reaction, typically involving an antibody-enzyme conjugate that binds to the label.

-

Follow the kit manufacturer's instructions for the washing and detection steps.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength.

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Enzyme Inhibition: Modulation of Monoamine Oxidase (MAO)

N-benzyl isatin derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.

Mechanism of Action

MAO-A and MAO-B are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. Isatin itself is a known reversible inhibitor of MAO. The N-benzyl substitution can modulate the potency and selectivity of isatin derivatives for MAO-A versus MAO-B.

Conclusion and Future Directions

N-benzyl isatin derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to interact with multiple key biological targets underscores their importance in drug discovery. The anticancer properties of these derivatives, mediated through the inhibition of tubulin polymerization, VEGFR-2, and CDK2, offer multiple avenues for the development of novel oncology drugs. Their antimicrobial and antiviral activities highlight their potential in combating infectious diseases. Furthermore, their capacity to modulate the activity of enzymes like MAO opens up possibilities for the treatment of neurological disorders.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing more potent and selective derivatives. The identification of specific microbial protein targets will be essential for elucidating the precise mechanism of antimicrobial action. For antiviral applications, exploring the efficacy of N-benzyl isatin derivatives against other viral targets is a promising avenue. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of the most promising candidates in vivo. The continued exploration of N-benzyl isatin derivatives holds great promise for the development of the next generation of therapeutics.

References

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306. [Link]

-

Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). ResearchGate. [Link]

-

Mechanism of action of N-substituted isatin as... (n.d.). ResearchGate. [Link]

-

O'Donnell, A., et al. (2010). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 54(5), 1727-1740. [Link]

-

Czeleń, P., Skotnicka, A., & Szefler, B. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046. [Link]

-

Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Journal of Industrial Microbiology & Biotechnology, 43(1), 1-13. [Link]

-

BPS Bioscience. (n.d.). Data Sheet. [Link]

-

Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis Online. [Link]

-

Balestrieri, E., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. Viruses, 13(12), 2465. [Link]

-

In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

-

Elkady, H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

-

A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4432. [Link]

-

Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors. (2022). IntechOpen. [Link]

-

Youssif, B. G. M., et al. (2024). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers in Chemistry, 12, 1386221. [Link]

-

Elkady, H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

-

Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (n.d.). ResearchGate. [Link]

-

Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 163-172. [Link]

-

Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry, 14(7), 1229-1261. [Link]

-

INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Research. [Link]

-

What are Bacterial proteins inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (2020). University of Baghdad Digital Repository. [Link]

-

Bacterial protein targets. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. (n.d.). Retrieved from [Link]

-

Reverse-transcriptase inhibitor. (n.d.). Wikipedia. [Link]

-

INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). PubMed. [Link]

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers in Molecular Biosciences, 9, 834593. [Link]

-

Lokesh, G. L., & Hergenrother, P. J. (2014). Identification of Direct Protein Targets of Small Molecules. Current Opinion in Chemical Biology, 20, 30-38. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. promega.com [promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. xpressbio.com [xpressbio.com]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 18. What are Bacterial proteins inhibitors and how do they work? [synapse.patsnap.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(4-methylbenzyl)-1H-indole-2,3-dione: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-methylbenzyl)-1H-indole-2,3-dione, a significant N-substituted isatin derivative. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction to 1-(4-methylbenzyl)-1H-indole-2,3-dione

1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as N-(4-methylbenzyl)isatin, belongs to the isatin family of compounds, which are recognized for their versatile biological activities and as valuable synthons in medicinal chemistry. The introduction of a 4-methylbenzyl group at the N-1 position of the indole-2,3-dione core can significantly influence its physicochemical properties and biological efficacy. Accurate structural elucidation through spectroscopic methods is paramount for its application in drug discovery and development.

Synthesis and Structural Elucidation Workflow

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione is typically achieved through the N-alkylation of isatin with 4-methylbenzyl halide. A general and effective method involves the reaction of isatin with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Caption: Synthetic workflow for 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Spectroscopic Data and Interpretation

A thorough analysis of the spectroscopic data is essential for the unambiguous confirmation of the structure of 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-methylbenzyl)-1H-indole-2,3-dione is expected to exhibit characteristic signals for the protons of the 4-methylbenzyl group and the isatin core. Based on data from closely related compounds, the following proton chemical shifts (δ) in parts per million (ppm) are anticipated when the spectrum is recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (methyl of benzyl) | ~2.3 | Singlet | 3H |

| -CH₂- (benzyl) | ~4.9 - 5.7 | Singlet | 2H |

| Aromatic Protons (benzyl) | ~7.1 - 7.3 | Multiplet | 4H |

| Aromatic Protons (isatin) | ~6.8 - 7.8 | Multiplet | 4H |

Note: The specific chemical shifts for the aromatic protons of the isatin moiety can vary depending on the substitution pattern and the solvent used. For a related compound, bromo-1-(4-methyl benzyl)-1H-indolo (2,3-b) quinoxaline N-benzyl indole-2,3-dione, the methyl protons appear at 2.28 ppm and the benzylic protons at 5.67 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms of 1-(4-methylbenzyl)-1H-indole-2,3-dione are summarized below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (methyl of benzyl) | ~21 |

| -CH₂- (benzyl) | ~43 |

| Aromatic Carbons (benzyl) | ~127 - 138 |

| Aromatic Carbons (isatin) | ~111 - 150 |

| C=O (C3) | ~158 |

| C=O (C2) | ~183 |

Note: The carbonyl carbons of the isatin ring are highly deshielded and appear at the downfield end of the spectrum. For a related bromo-substituted indoloquinoxaline derivative, the methyl carbon of the 4-methylbenzyl group has a chemical shift of 21.16 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 1-(4-methylbenzyl)-1H-indole-2,3-dione (C₁₆H₁₃NO₂), the expected exact mass and the molecular ion peak in the mass spectrum are key identifiers.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| [M]⁺ or [M+H]⁺ | m/z 251 or 252 |

The fragmentation pattern in the mass spectrum can also provide structural information. A characteristic fragmentation for N-benzyl isatins is the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium ion (m/z 91).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-methylbenzyl)-1H-indole-2,3-dione will be dominated by the stretching vibrations of the carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Amide) | ~1730 - 1750 | Stretching vibration of the C2-carbonyl |

| C=O (Ketone) | ~1710 - 1730 | Stretching vibration of the C3-carbonyl |

| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations of the methyl and methylene groups |

| C=C (Aromatic) | ~1450 - 1600 | Skeletal vibrations |

The presence of two distinct carbonyl absorption bands is a hallmark of the isatin-2,3-dione structure.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Synthesis Protocol

-

Reaction Setup: To a solution of isatin (1.0 eq) in dry DMF, add potassium carbonate (1.1 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add 4-methylbenzyl bromide (1.05 eq) dropwise.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: Pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(4-methylbenzyl)-1H-indole-2,3-dione.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-